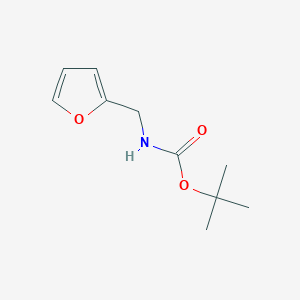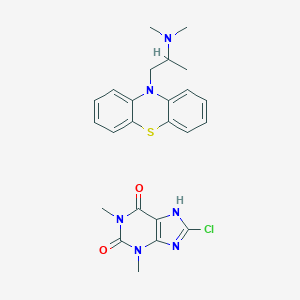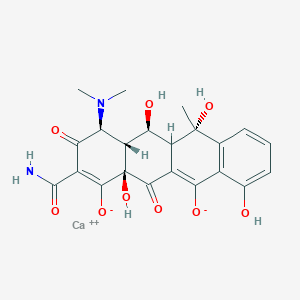
4-羟基-3-甲氧基-5-硝基苯甲酸
概述
描述
4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been synthesized and evaluated for various biological activities and chemical properties. These compounds include a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, which have been tested as inhibitors for catechol O-methyltransferase (COMT) , and a novel curcumin ester with a 4-hydroxy-3-methoxyphenyl group that has been synthesized and evaluated for anti-hepatic cancer activity .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes were synthesized for the purpose of evaluating their potential as COMT inhibitors . Another compound, 5-hydroxy-3-mercapto-4-methoxybenzoic acid, was synthesized as a potential affinity-labeling reagent for COMT . Additionally, a novel curcumin ester with a methoxyphenyl group was synthesized and characterized using spectroscopic methods and theoretical calculations .
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of related compounds have been performed using experimental techniques such as FT-IR, NMR, mass, and UV-visible spectroscopy, as well as theoretical calculations using density functional theory (DFT) . The influence of substituents on the molecular structure has been studied, such as the dihedral angles of substituent groups with respect to the phenyl moiety in 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For example, the influence of a nitro group on the rates of alkaline hydrolysis of ethyl nitrobenzoates has been studied, showing that electron-withdrawing groups can significantly affect reaction rates . The protection of hydroxyl functions using a 4-nitrobenzyl group and its selective removal has also been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. The electronic properties, such as frontier orbitals and band gap energies, have been calculated to understand the reactivity of the molecules . The strength and nature of weak intramolecular interactions have been studied using the Atoms in Molecules (AIM) approach . Additionally, the first hyperpolarizability values of synthesized compounds have been calculated to describe their nonlinear optical (NLO) properties . The antimicrobial and antioxidant activities of some novel triazolones with a methoxy and nitrobenzoxy group have also been evaluated .
科学研究应用
植物叶绿素研究
已经对4-羟基-3-甲氧基-5-硝基苯甲酸及其衍生物进行了研究,以了解其诱导植物叶绿素缺失的能力。Dimmock(1967)的研究发现,这种化合物的衍生物导致了年轻植物组织中的白色和黄色区域,表明对植物健康和色素有显著影响。这些发现对于理解植物生理学和病理学是相关的 (Dimmock, 1967)。
金属配位化学
在配位化学中,4-羟基-3-甲氧基-5-硝基苯甲酸的衍生物已被用于与Co(II)、Ni(II)和Zn(II)等金属形成共价络合物。D'angelo等人(2011)报道了这些络合物的合成,突出了它们独特的几何结构和键合特性。这项研究有助于理解金属配体相互作用并设计新材料 (D'angelo et al., 2011)。
化学合成和修饰
这种化合物一直是化学合成和修饰研究的焦点。例如,Tran等人(2013)探索了相关酚类化合物的O-烷基化,揭示了意想不到的反应和产物形成。这项研究有助于有机合成领域和新化学过程的发展 (Tran et al., 2013)。
药物研究
在药物研究中,已合成了这种酸的衍生物,并对其进行了抗菌活性评估。Zvereva等人(2005)研究了相关酸的β-N-(苯甲酰)脲类化合物,显示了开发新抗菌剂的潜力 (Zvereva等人,2005)。
风味分子包埋
这种酸已被食品行业用于包埋风味分子。Hong等人(2008)展示了香草酸(一种衍生物)成功插层到层状双氢氧化物中,导致食品产品中风味的受控释放 (Hong et al., 2008)。
晶体学和抑制研究
在晶体学和抑制研究中,特别是针对流感病毒神经氨酸酶蛋白,已经利用了这种酸的衍生物。Jedrzejas等人(1995)合成并分析了相关分子的晶体结构,为抗病毒研究做出了贡献 (Jedrzejas et al., 1995)。
材料科学
在材料科学中,已经将4-羟基-3-甲氧基-5-硝基苯甲酸的衍生物用作聚苯胺的掺杂剂,影响其性质。Amarnath和Palaniappan(2005)展示了这些掺杂剂如何影响聚苯胺的导电性和其他特性,这对于开发先进材料是重要的 (Amarnath & Palaniappan, 2005)。
作用机制
Mode of Action
For instance, nitro groups can participate in redox reactions, potentially leading to the formation of reactive nitrogen species .
Biochemical Pathways
The compound’s potential to form reactive nitrogen species suggests it could impact pathways related to oxidative stress .
Result of Action
Given the presence of a nitro group, the compound could potentially induce oxidative stress, which can have various effects at the molecular and cellular levels .
属性
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVAGWYAKIOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573686 | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
CAS RN |
15785-54-3 | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Hydroxy-3-methoxy-5-nitrobenzoic acid interact with its target protein, 5-carboxyvanillate decarboxylase?
A: While the provided abstracts don't detail the specific interactions, they consistently highlight 4-Hydroxy-3-methoxy-5-nitrobenzoic acid's presence in crystal structures of 5-carboxyvanillate decarboxylase from various bacterial species [, , , ]. This suggests the compound likely binds to the enzyme's active site. Further research analyzing the crystal structures is needed to elucidate the exact binding mode, interactions with specific amino acid residues, and whether it acts as a substrate, inhibitor, or has another role.
Q2: Why is 4-Hydroxy-3-methoxy-5-nitrobenzoic acid used in studying 5-carboxyvanillate decarboxylase?
A: The repeated use of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid in crystallography studies of 5-carboxyvanillate decarboxylase suggests it aids in obtaining high-quality protein crystals [, ]. Crystallization is often a bottleneck in structural biology, and finding suitable conditions can be challenging. This compound likely improves crystal formation, allowing researchers to determine the enzyme's three-dimensional structure and gain insights into its function.
Q3: What are the broader implications of understanding the structure and function of 5-carboxyvanillate decarboxylase?
A: 5-carboxyvanillate decarboxylase plays a role in bacterial metabolic pathways, specifically in the breakdown of aromatic compounds [, ]. Understanding its structure and function can provide insights into:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














